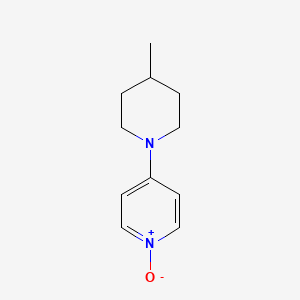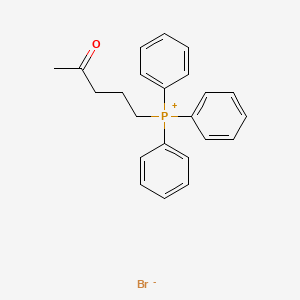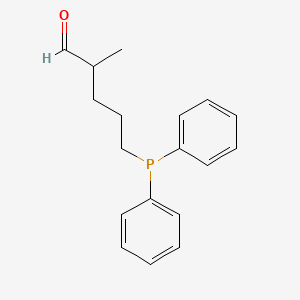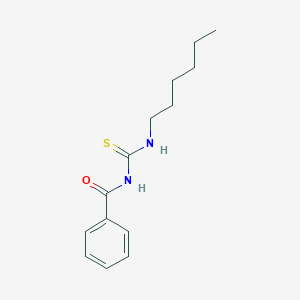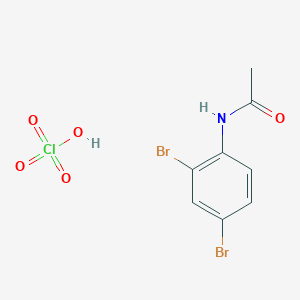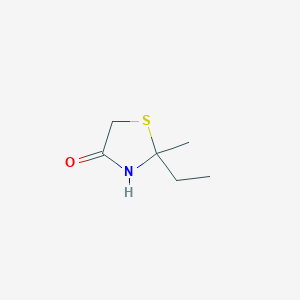
2-Ethyl-2-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-2-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted thiazolidinones, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-1,3-thiazolidin-4-one
- 2-Ethyl-1,3-thiazolidin-4-one
- 2-Phenyl-1,3-thiazolidin-4-one
Comparison: Compared to its analogs, 2-Ethyl-2-methyl-1,3-thiazolidin-4-one exhibits unique properties due to the presence of both ethyl and methyl groups. These substituents enhance its biological activity and selectivity, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
113501-81-8 |
|---|---|
Molekularformel |
C6H11NOS |
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
2-ethyl-2-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H11NOS/c1-3-6(2)7-5(8)4-9-6/h3-4H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
SZYFVEMHJKFUFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NC(=O)CS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-[(4-chlorophenyl)methylene]-4-ethyl-, (E)-](/img/structure/B14300630.png)
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
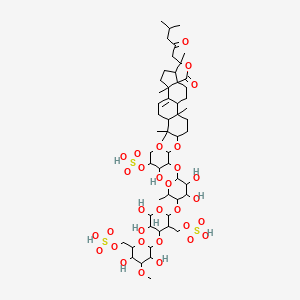

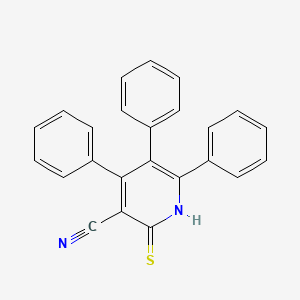
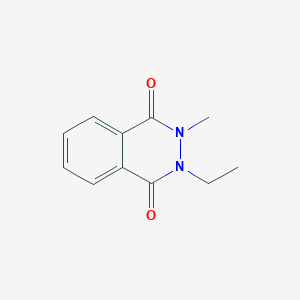
![(4-{[(Oxan-2-yl)oxy]methyl}phenyl)(diphenyl)phosphane](/img/structure/B14300668.png)
